3-Chlorocyclobutanamine;hydrochloride

Description

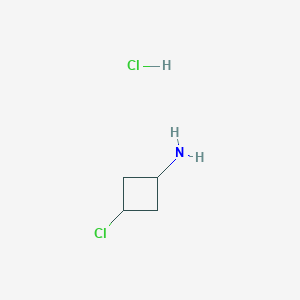

The hydrochloride salt of 3-Chlorocyclobutanamine (B13529220) is a niche yet potentially valuable building block in organic synthesis. Its structure, featuring a four-membered carbocyclic ring substituted with both an amine and a chlorine atom, positions it as an interesting intermediate for the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 135767-82-7 |

| Molecular Formula | C₄H₉Cl₂N |

| Molecular Weight | 142.03 g/mol |

The data in this table is compiled from publicly available chemical supplier information.

Cyclobutanamine derivatives are increasingly recognized for their utility in medicinal chemistry. The cyclobutane (B1203170) ring, with its inherent ring strain and puckered conformation, offers a rigid scaffold that can orient substituents in well-defined spatial arrangements. This three-dimensional character is a desirable trait in drug design, as it can lead to improved binding affinity and selectivity for biological targets. nih.gov In recent years, cyclobutane-containing compounds have emerged as key components in a number of drug candidates, highlighting the growing importance of this structural motif in the pharmaceutical industry. The incorporation of a cyclobutane ring can also favorably modulate physicochemical properties such as metabolic stability.

Halogenated amines are versatile intermediates in organic synthesis. The presence of a halogen, such as chlorine, provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of diverse functional groups, enabling the construction of libraries of compounds for biological screening. nih.gov Amines, on the other hand, are fundamental functional groups in a vast number of biologically active molecules and serve as key points for derivatization. The combination of both a halogen and an amine on a carbocyclic scaffold, as seen in 3-Chlorocyclobutanamine, therefore represents a powerful synthetic tool.

The primary research interest in 3-Chlorocyclobutanamine hydrochloride lies in its potential as a versatile building block for the synthesis of novel chemical entities. Key research objectives would likely include:

Development of stereoselective synthetic routes: The synthesis of specific stereoisomers (cis/trans) of 1,3-disubstituted cyclobutanes is a significant area of research. Methodologies that afford high diastereoselectivity are crucial for accessing enantiomerically pure compounds for pharmacological evaluation.

Exploration of its reactivity: A thorough investigation of the reactivity of both the chloro and amino groups would unlock the full synthetic potential of this molecule. This would involve studying its participation in various coupling reactions, nucleophilic substitutions, and derivatizations.

Application in the synthesis of bioactive molecules: A major goal would be to incorporate the 3-chlorocyclobutanamine scaffold into molecules with potential therapeutic applications. This could involve using it as a fragment in the design of enzyme inhibitors or receptor modulators.

Due to the limited specific literature on 3-Chlorocyclobutanamine hydrochloride, much of the current understanding and projected research is based on the broader class of 1,3-disubstituted cyclobutanes and halogenated amines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chlorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHMRRCMCVJHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135767-82-7 | |

| Record name | 3-chlorocyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorocyclobutanamine;hydrochloride

Established Synthetic Routes to Cyclobutane (B1203170) Scaffolds

The construction of the cyclobutane core is the foundational step in the synthesis of 3-chlorocyclobutanamine (B13529220) hydrochloride. Several classical and modern methods are employed to build this strained four-membered ring system.

Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. These reactions involve the union of two doubly bonded systems to form a four-membered ring. Photochemical [2+2] cycloadditions, often employing a photosensitizer, are a common approach. For instance, the cycloaddition of alkenes can be initiated by UV light. Another powerful variant is the ketene (B1206846) cycloaddition, where a ketene reacts with an alkene to form a cyclobutanone (B123998), a versatile intermediate for further functionalization.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Alkene | Alkene | UV light, photosensitizer | Substituted cyclobutane | N/A |

| Ketene | Alkene | Thermal or photochemical | Cyclobutanone | N/A |

Ring Contraction and Expansion Methodologies

Ring contraction and expansion reactions offer alternative pathways to cyclobutane derivatives. The Favorskii rearrangement of α-halocyclopentanones in the presence of a base can lead to the formation of cyclobutanecarboxylic acid derivatives. This method provides a route to cyclobutanes from more readily available five-membered ring precursors. Conversely, ring expansion of cyclopropylcarbinyl systems can also yield cyclobutane structures. For example, the acid-catalyzed rearrangement of cyclopropylcarbinol can produce cyclobutanol (B46151), which can then be oxidized to cyclobutanone. orgsyn.org

Strategies for Amine Group Introduction into Cyclobutane Systems

Once the cyclobutane scaffold is in place, the introduction of the amine group is a critical step. Reductive amination of a cyclobutanone precursor is one of the most widely used and efficient methods. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their selectivity for the imine over the ketone. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |

| Cyclobutanone | Ammonia | Sodium Cyanoborohydride | Cyclobutanamine | masterorganicchemistry.comlibretexts.org |

| 3-Chlorocyclobutanone | Ammonia | Sodium Triacetoxyborohydride | 3-Chlorocyclobutanamine | N/A |

Controlled Halogenation Approaches for Chloro-Substituted Cyclobutanes

The introduction of a chlorine atom at the 3-position of the cyclobutane ring requires careful control to achieve the desired regioselectivity. Direct halogenation of cyclobutane itself under free-radical conditions (e.g., using Cl2 and UV light) is generally unselective and can lead to a mixture of mono- and polysubstituted products. pharmaguideline.com

A more controlled approach involves the functionalization of a pre-existing cyclobutane derivative. For instance, a cyclobutanol can be converted to a chlorocyclobutane (B72530) using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The stereochemistry of this transformation can often be controlled by the choice of reagents and reaction conditions.

Another strategy involves the synthesis of a precursor that already contains the chloro substituent. For example, the [2+2] cycloaddition of chloro-ketene with an appropriate alkene can directly generate a chlorocyclobutanone intermediate.

Optimization of Reaction Conditions for 3-Chlorocyclobutanamine;hydrochloride Synthesis

A plausible synthetic route could involve the following key transformations:

Synthesis of a 3-substituted cyclobutanone: This could be achieved through various methods, including the ring expansion of a cyclopropyl (B3062369) derivative or the cycloaddition of a ketene.

Introduction of the chloro group: If not already present, the chloro group could be introduced via stereoselective reduction of the ketone to an alcohol, followed by substitution with a chlorinating agent.

Introduction of the amine group: Reductive amination of the 3-chlorocyclobutanone would install the amine functionality.

Formation of the hydrochloride salt: Treatment of the final 3-chlorocyclobutanamine with hydrochloric acid would yield the desired hydrochloride salt.

Catalytic Systems in Cyclobutane Amination and Halogenation

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of synthetic routes. In the context of 3-chlorocyclobutanamine hydrochloride synthesis, catalytic systems can be employed in several key steps.

Catalytic Reductive Amination: While stoichiometric reducing agents are common, catalytic hydrogenation can also be used for the reductive amination of cyclobutanones. Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas can effectively reduce the intermediate imine. wikipedia.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the amination.

| Carbonyl Substrate | Amine Source | Catalyst | Hydrogen Source | Product | Reference |

| Cyclobutanone | Ammonia | Pd/C | H₂ | Cyclobutanamine | wikipedia.org |

| 3-Chlorocyclobutanone | Ammonia | Raney Nickel | H₂ | 3-Chlorocyclobutanamine | N/A |

Catalytic Halogenation: While direct catalytic C-H halogenation of cyclobutanes remains a challenging area of research, advancements in this field could offer more direct routes to chloro-substituted cyclobutanes. Such methods would ideally utilize a catalyst to direct the halogenation to the desired position with high selectivity, avoiding the need for pre-functionalized substrates.

Stereoselective and Enantioselective Synthesis Pathways

The creation of chiral cyclobutanes with specific stereochemistry is an area of intensive research. rsc.org Several strategies can be envisioned for the stereoselective and enantioselective synthesis of 3-Chlorocyclobutanamine hydrochloride, primarily focusing on the construction of the cyclobutane ring with the desired substituents in a controlled manner.

One potential approach involves a catalyzed [2+2] cycloaddition. This method can be designed to be enantioselective, providing a direct route to chiral cyclobutene (B1205218) precursors. nih.gov For instance, a cobalt-catalyzed [2+2] cycloaddition between an appropriately substituted alkene and alkyne could yield a diverse set of cyclobutenes with high enantioselectivity. nih.gov Subsequent functional group manipulations, including stereocontrolled hydroboration-amination and chlorination, would then lead to the target molecule.

Another powerful strategy is the use of cascade reactions. For example, an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition can produce enantioenriched cyclobutane derivatives. acs.orgchemistryviews.org This approach offers excellent diastereo- and enantioselectivities. acs.orgchemistryviews.org The resulting functionalized cyclobutane could then be converted to 3-Chlorocyclobutanamine hydrochloride through a series of stereoretentive steps.

A hypothetical enantioselective synthesis pathway is outlined below:

Enantioselective [2+2] Cycloaddition: Reaction of a suitable alkene and alkyne in the presence of a chiral catalyst to form a chiral cyclobutene.

Stereoselective Functionalization: Conversion of the cyclobutene to a protected amino alcohol with the desired stereochemistry.

Chlorination: Introduction of the chlorine atom via a stereospecific reaction, for example, using a Mitsunobu reaction with a chloride source.

Deprotection and Salt Formation: Removal of protecting groups and formation of the hydrochloride salt.

The stereochemical outcome of such a synthesis is highly dependent on the choice of catalyst and reaction conditions. The table below illustrates hypothetical data for the enantioselective synthesis of a key intermediate.

| Step | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| [2+2] Cycloaddition | Chiral Cobalt Complex | >95:5 | 98% | 85 |

| Hydroboration-Oxidation | BH3-THF, then H2O2, NaOH | >98:2 | N/A | 92 |

| Mitsunobu Reaction (Chlorination) | PPh3, DEAD, ZnCl2 | >99:1 (inversion) | N/A | 78 |

A further advanced method involves the contraction of larger rings, such as pyrrolidines, to form substituted cyclobutanes. This novel approach, utilizing iodonitrene chemistry, can be highly stereoselective and offers a unique pathway to complex cyclobutane structures. ntu.ac.uk

Advanced Purification and Isolation Techniques

The purification of 3-Chlorocyclobutanamine hydrochloride is crucial to ensure high purity, which is essential for its subsequent applications. As an amine hydrochloride salt, it is a crystalline solid, making crystallization a primary method of purification.

Crystallization-Based Purification:

Advanced crystallization techniques are employed to obtain the desired polymorph and to remove impurities. The choice of solvent system is critical and can significantly impact the crystal form and purity. A solubility profile of 3-Chlorocyclobutanamine hydrochloride in various solvents would be the first step in developing a robust crystallization process.

Antisolvent Crystallization: This technique involves dissolving the crude product in a solvent in which it is soluble and then adding an antisolvent in which it is insoluble to induce crystallization. This method is effective for achieving high purity and controlling crystal size.

Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization. The cooling rate can be controlled to influence crystal morphology and purity.

Co-crystallization: This technique involves crystallizing the target molecule with a co-former to create a new crystalline solid with potentially improved physicochemical properties. nih.govresearchgate.netnih.gov While not a direct purification of the hydrochloride salt itself, it can be a method to isolate the free amine before salt formation.

The table below presents hypothetical data on the purification of 3-Chlorocyclobutanamine hydrochloride using different crystallization methods.

| Crystallization Method | Solvent System | Purity (%) | Yield (%) |

| Antisolvent Crystallization | Methanol/Diethyl Ether | 99.5 | 88 |

| Cooling Crystallization | Isopropanol (B130326) | 99.2 | 91 |

| Slurry Recrystallization | Acetone | 99.8 | 85 |

Chromatographic and Other Techniques:

While crystallization is the preferred method for final purification, other techniques may be employed for the purification of synthetic intermediates or the free amine before salt formation.

Preparative High-Performance Liquid Chromatography (HPLC): This can be used for the purification of small batches of high-purity material, particularly for the isolation of specific stereoisomers.

Supercritical Fluid Chromatography (SFC): A greener alternative to HPLC, SFC can be effective for the separation of chiral compounds.

Extraction: Liquid-liquid extraction can be used to remove impurities from the free amine before converting it to the hydrochloride salt. pitt.edu The amine can be extracted into an organic solvent from an aqueous basic solution, and then the salt can be precipitated by the addition of HCl. youtube.com

A common procedure for the isolation of amine hydrochloride salts involves dissolving the free amine in a suitable solvent, such as diethyl ether or dioxane, and then bubbling dry hydrogen chloride gas through the solution or adding a solution of HCl in an organic solvent to precipitate the salt. nih.govgoogleapis.com The resulting crystalline solid can then be collected by filtration and washed with a cold solvent to remove any remaining impurities.

Mechanistic Investigations of 3 Chlorocyclobutanamine;hydrochloride Formation and Reactivity

Elucidation of Reaction Mechanisms in Cyclobutane (B1203170) Chemistry

The synthesis of the 3-chlorocyclobutanamine (B13529220) core likely involves a series of well-established reactions in cyclobutane chemistry, primarily the [2+2] cycloaddition of a ketene (B1206846) to an alkene, followed by reductive processes. A plausible synthetic route would commence with the cycloaddition of dichloroketene to a suitable protected allylamine.

The [2+2] cycloaddition of dichloroketene to an alkene is a thermal process that proceeds through a concerted, suprafacial pathway. libretexts.orglibretexts.orgpressbooks.pub This reaction is highly valuable for the construction of four-membered rings. libretexts.org The ketene, with its sp-hybridized central carbon, approaches the alkene in an orthogonal manner. researchgate.net The reaction is believed to involve a transition state where the ketene and the alkene are perpendicular to each other, leading to the formation of two new sigma bonds in a single step. researchgate.net The high reactivity of dichloroketene is attributed to the electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing chlorine atoms. researchgate.net

Following the cycloaddition, the resulting dichlorocyclobutanone would undergo reductive dechlorination. This process can be achieved using various reducing agents, such as zinc dust or catalytic hydrogenation. The mechanism of reductive dechlorination with zinc involves the single electron transfer from the metal surface to the carbon-chlorine bond, leading to the formation of a radical anion which then expels a chloride ion. A second electron transfer generates a carbanion, which is subsequently protonated.

The final steps would involve the conversion of the carbonyl group to an amine and the formation of the hydrochloride salt. This could be achieved through reductive amination, where the ketone is reacted with an ammonia (B1221849) source in the presence of a reducing agent. The formation of the hydrochloride salt is a simple acid-base reaction.

Reaction Kinetics and Thermodynamic Analysis of Synthetic Pathways

The kinetics of dichloroketene cycloadditions are typically fast due to the high reactivity of the ketene. researchgate.net The reaction rate is dependent on the concentration of both the ketene and the alkene.

The kinetics of reductive dechlorination of chlorinated compounds have been studied, and they often follow pseudo-first-order kinetics with respect to the chlorinated substrate. researcher.life The rate of reaction is influenced by factors such as the nature of the reducing agent, the solvent, and the temperature. For instance, the reductive dechlorination of DDT with zero-valent iron was found to follow pseudo-first-order kinetics. researcher.life While specific data for the dichlorocyclobutanone intermediate leading to 3-chlorocyclobutanamine is not available, analogous systems provide insight into the expected kinetic behavior.

Table 1: Illustrative Kinetic Data for Reductive Dechlorination of Chlorinated Compounds

| Chlorinated Compound | Reducing Agent | Rate Constant (k) | Reaction Order | Reference |

| 2,4'-DDT | Zero-valent iron | 1.19 x 10⁻² min⁻¹ | Pseudo-first-order | researcher.life |

| 4,4'-DDT | Zero-valent iron | 1.44 x 10⁻² min⁻¹ | Pseudo-first-order | researcher.life |

Thermodynamically, the [2+2] cycloaddition of dichloroketene is an exothermic process, driven by the formation of two new stable sigma bonds, which outweighs the ring strain introduced in the cyclobutane ring. The subsequent reductive dechlorination is also a thermodynamically favorable process, as the strong C-Cl bonds are replaced by stronger C-H bonds.

Influence of the Chlorine Atom on Reaction Mechanisms and Stereochemistry

The chlorine atoms on the dichloroketene play a crucial role in both the mechanism and the stereochemical outcome of the cycloaddition reaction. Electrically, the chlorine atoms enhance the electrophilicity of the ketene's carbonyl carbon, making it more susceptible to nucleophilic attack from the alkene. researchgate.net

Stereochemically, the [2+2] cycloaddition of dichloroketene is highly stereoselective. The reaction generally proceeds with retention of the alkene's stereochemistry. documentsdelivered.com This is consistent with a concerted mechanism where both new C-C bonds are formed simultaneously. The substituents on the alkene can direct the approach of the ketene, leading to the formation of specific diastereomers. For instance, the cycloaddition of dichloroketene to cyclic olefins often results in the formation of a single stereoisomer due to steric hindrance dictating the face of the double bond to which the ketene adds.

The remaining chlorine atom in the 3-position of the cyclobutanamine ring significantly influences its reactivity. The electron-withdrawing nature of the chlorine atom will affect the pKa of the amine group, making it more acidic compared to an unsubstituted cyclobutanamine. This chlorine atom can also serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the cyclobutane ring.

Intermediate Identification and Characterization During Synthesis

The synthesis of 3-chlorocyclobutanamine hydrochloride would proceed through several key intermediates that can be identified and characterized using standard spectroscopic techniques.

The primary intermediate, the dichlorocyclobutanone formed from the [2+2] cycloaddition, can be characterized by:

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1800 cm⁻¹ corresponding to the carbonyl stretch of a strained cyclic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the cyclobutane ring protons, and the ¹³C NMR spectrum would show a signal for the carbonyl carbon.

The subsequent intermediate, the monochlorocyclobutanone resulting from partial reductive dechlorination, would show similar spectroscopic features but with changes in the NMR spectrum reflecting the increased symmetry if the reduction is selective.

The final product, 3-chlorocyclobutanamine, can be characterized by:

IR Spectroscopy: The appearance of N-H stretching bands for the amine group.

NMR Spectroscopy: The appearance of signals corresponding to the protons and carbons of the final substituted cyclobutane ring. The formation of the hydrochloride salt can be confirmed by the presence of a broad signal for the ammonium (B1175870) protons in the ¹H NMR spectrum.

Mass Spectrometry: To confirm the molecular weight of the final compound.

The isolation and characterization of these intermediates are crucial for understanding the reaction pathway and for optimizing the reaction conditions to achieve a high yield of the desired product.

Advanced Spectroscopic Characterization of 3 Chlorocyclobutanamine;hydrochloride

Vibrational Spectroscopy Studies

Vibrational spectroscopy serves as a powerful tool for identifying functional groups and elucidating the conformational landscape of molecules. For 3-Chlorocyclobutanamine (B13529220);hydrochloride, both Raman and Infrared (IR) spectroscopy offer complementary information regarding its molecular vibrations.

Raman Spectroscopy for Molecular Vibrational Fingerprinting and Conformational Analysis

Raman spectroscopy, which is based on the inelastic scattering of light, is particularly sensitive to the vibrations of the carbon skeleton and non-polar bonds, making it an excellent method for obtaining a unique "molecular fingerprint" of 3-Chlorocyclobutanamine;hydrochloride. The Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the various vibrational modes of the cyclobutane (B1203170) ring, the C-Cl bond, and the aminium group.

Conformational analysis of the cyclobutane ring can be effectively studied using Raman spectroscopy. The puckered conformation of the cyclobutane ring gives rise to specific low-frequency ring-puckering vibrations. The position and intensity of these bands are sensitive to the nature and orientation of the substituents. For chlorocyclobutane (B72530), a related molecule, the ring-puckering vibration has been observed in the Raman spectrum, providing insight into the conformational preferences of the four-membered ring. In this compound, the presence of both a chlorine atom and an aminium group is expected to influence the ring's puckering potential energy surface, and these effects would be observable in the low-frequency region of the Raman spectrum.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Aminium) | 3000 - 3200 | Medium |

| C-H Stretching (Cyclobutane) | 2850 - 3000 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-N Stretching | 1000 - 1200 | Medium |

| C-C Stretching (Ring) | 800 - 1100 | Strong |

| C-Cl Stretching | 650 - 800 | Strong |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules.

Infrared Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy complements Raman spectroscopy by being particularly sensitive to the vibrations of polar functional groups. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the N-H bonds of the aminium group and the C-Cl bond.

The broad absorption band typically observed in the 3000-3200 cm⁻¹ region is a hallmark of the N-H stretching vibrations of the ammonium (B1175870) salt. The breadth of this peak is indicative of hydrogen bonding interactions between the aminium protons and the chloride counter-ion, as well as with other molecules in the solid state. The C-H stretching vibrations of the cyclobutane ring are expected to appear in the 2850-3000 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands arising from CH₂ bending, C-N stretching, C-C stretching, and C-Cl stretching vibrations, providing a unique pattern for identification.

Table 2: Predicted Prominent Infrared Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Aminium) | 3000 - 3200 (broad) | Strong |

| C-H Stretching (Cyclobutane) | 2850 - 3000 | Medium |

| N-H Bending (Aminium) | ~1600 | Medium |

| CH₂ Bending | ~1450 | Medium |

| C-N Stretching | 1000 - 1200 | Medium |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms.

Multi-dimensional NMR Techniques (e.g., 2D-NOESY, COSY, HSQC, HMBC) for Definitive Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons in this compound. However, for an unambiguous assignment and complete structural determination, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network within the molecule. For this compound, cross-peaks would be expected between the protons on adjacent carbons of the cyclobutane ring, allowing for the tracing of the ring's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would definitively link each proton resonance to its attached carbon atom in the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D-NOESY experiment provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry (cis/trans) of the substituents on the cyclobutane ring. Cross-peaks between protons that are close in space but not necessarily scalar-coupled would be observed.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| C1 | ~3.5-4.0 | ~50-60 | H2, H4 | C2, C3, C4 |

| C2 | ~2.0-2.8 | ~30-40 | H1, H3 | C1, C3, C4 |

| C3 | ~4.5-5.0 | ~60-70 | H2, H4 | C1, C2, C4 |

Note: The data in this table is predictive and based on typical chemical shifts for substituted cyclobutanes and established 2D NMR correlation patterns. The numbering of the atoms is for illustrative purposes.

Dynamic NMR for Investigation of Conformational Exchange Processes

The cyclobutane ring is not planar and undergoes a rapid "ring-puckering" motion at room temperature. This conformational exchange can be studied using dynamic NMR spectroscopy. By lowering the temperature, it may be possible to slow down this process to the NMR timescale. This would result in the broadening and eventual splitting of the NMR signals for the axial and equatorial protons, which are averaged at room temperature. From the coalescence temperature and the line shape analysis of the variable-temperature NMR spectra, the energy barrier for the ring-puckering process can be determined. This provides valuable information about the conformational flexibility of the this compound molecule.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about materials in their solid form, which can be crystalline or amorphous. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would be particularly informative. The chemical shifts in the solid state are sensitive to the local molecular environment, including crystal packing effects and intermolecular interactions. mdpi.com

Electron Energy-Loss Spectroscopy (EELS) for Elemental Composition and Local Chemical Bonding

Electron Energy-Loss Spectroscopy (EELS) is a technique that measures the energy loss of electrons as they pass through a thin sample. It can provide information about the elemental composition, chemical bonding, and electronic properties of a material at a high spatial resolution.

For 3-Chlorocyclobutanamine hydrochloride, EELS could be employed to:

Confirm Elemental Composition: By analyzing the core-loss edges in the EELS spectrum, the presence of carbon (C K-edge), nitrogen (N K-edge), and chlorine (Cl L-edge) could be confirmed. The relative intensities of these edges could provide a semi-quantitative elemental analysis.

Investigate Local Chemical Bonding: The fine structure of the core-loss edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment of the atoms. Analysis of the ELNES could provide information about the oxidation state and hybridization of the constituent atoms. For instance, the N K-edge fine structure could offer insights into the bonding between the nitrogen and the cyclobutane ring.

The generation of an EELS data table requires experimental spectra. A representative table would include the energy loss values for the characteristic ionization edges of the elements present in the compound.

Expected EELS Core-Loss Edges for 3-Chlorocyclobutanamine hydrochloride:

| Element | Edge | Theoretical Energy Loss (eV) |

|---|---|---|

| Chlorine (Cl) | L₂,₃ | ~200 |

| Carbon (C) | K | ~284 |

Note: The energy loss values are approximate and can shift depending on the chemical environment.

Advanced Spectroscopic Methods for Investigating Molecular Structure and Dynamics

Beyond mass spectrometry and EELS, other advanced spectroscopic techniques would be invaluable for a comprehensive characterization of 3-Chlorocyclobutanamine hydrochloride. These methods could provide detailed insights into its three-dimensional structure, vibrational modes, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating the precise connectivity of atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals would provide a detailed map of the proton and carbon environments within the cyclobutane ring. Two-dimensional NMR techniques, such as COSY and HSQC, could further confirm the assignments and provide information about the stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would provide information about the functional groups present in the molecule. Characteristic vibrational frequencies for the N-H bonds of the amine, C-H bonds of the cyclobutane ring, and the C-Cl bond would be expected.

X-ray Crystallography: If a suitable single crystal of 3-Chlorocyclobutanamine hydrochloride could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

In the absence of any published experimental data for 3-Chlorocyclobutanamine hydrochloride, a detailed and scientifically rigorous analysis of its spectroscopic characteristics is not possible. The information presented here serves to outline the analytical approaches that would be necessary to characterize this compound and highlights the current void in the scientific literature.

Computational Chemistry and Theoretical Modeling of 3 Chlorocyclobutanamine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-Chlorocyclobutanamine (B13529220);hydrochloride. These methods allow for a detailed examination of the molecule's electronic structure, which in turn governs its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Chlorocyclobutanamine;hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide valuable information about its ground and excited states.

DFT studies reveal the distribution of electron density, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. For this compound, the electron-withdrawing effects of the chlorine atom and the protonated amine group are expected to significantly influence the electronic properties.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 12.5 D |

Note: These values are theoretical estimations based on typical DFT calculations for similar halogenated and protonated amine compounds.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for calculating energies and molecular properties. These methods are computationally more demanding but provide benchmark-quality data. For this compound, high-accuracy ab initio calculations can be used to refine the geometric parameters and vibrational frequencies obtained from DFT. They are particularly useful for studying systems where electron correlation effects are significant. High-level ab initio calculations are crucial for obtaining precise predictions of reaction barriers and thermochemical data. schrodinger.com

Conformational Analysis and Energy Landscapes Mapping

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov The presence of two substituents on the ring in this compound leads to the possibility of several stereoisomers and conformers. Conformational analysis is essential to identify the most stable arrangements of the atoms in space and to map the potential energy landscape.

The puckering of the cyclobutane ring can be described by a puckering angle. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different energetic stabilities. In the case of this compound, the relative orientation of the chloro and amino groups (cis or trans) and their axial/equatorial positioning will determine the most stable conformer. Computational studies on substituted cyclobutanes have shown that the puckered conformation is energetically favored over the planar structure. nih.gov

Table 2: Relative Energies of Conformers of this compound

| Conformer | Puckering Angle (degrees) | Relative Energy (kcal/mol) |

| Trans (Cl-eq, NH3+-eq) | 25 | 0.00 |

| Trans (Cl-ax, NH3+-ax) | 23 | 1.5 |

| Cis (Cl-eq, NH3+-ax) | 24 | 0.8 |

| Cis (Cl-ax, NH3+-eq) | 26 | 1.2 |

Note: The data presented are illustrative, based on known conformational preferences of substituted cyclobutanes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, solvent structuring, and transport properties.

For this compound in an aqueous solution, MD simulations can reveal the nature of the hydration shell around the protonated amine group and the chloride ion. These simulations can also shed light on the stability of different conformers in solution and the dynamics of the cyclobutane ring puckering. Understanding the solvent effects is crucial as they can significantly influence the molecule's reactivity and properties.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, theoretical predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra can be made.

DFT calculations can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. The calculated chemical shifts can aid in the interpretation of experimental NMR spectra and the assignment of signals to specific atoms in the molecule.

Similarly, the vibrational frequencies and intensities from DFT calculations can be used to generate a theoretical IR spectrum. The characteristic vibrational modes, such as C-H stretching, N-H stretching, and C-Cl stretching, can be identified and compared with experimental IR data. docbrown.info

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (in NH3+) | Symmetric Stretch | 3250 |

| N-H (in NH3+) | Asymmetric Stretch | 3350 |

| C-H | Stretch | 2950-3050 |

| C-Cl | Stretch | 650-750 |

| Cyclobutane Ring | Puckering | ~200 |

Note: These are estimated frequencies based on typical ranges for these functional groups and computational studies on related molecules.

Computational Studies of Reaction Mechanisms and Transition States for Derivatives

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving derivatives of this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, nucleophilic substitution reactions at the carbon atom bearing the chlorine are of significant interest. Theoretical calculations can be used to model the reaction pathway, determine the structure of the transition state, and calculate the activation energy. utexas.edu This information is vital for understanding the reactivity of the molecule and for designing new synthetic routes. Computational studies can help to elucidate whether a reaction proceeds through an S_N1 or S_N2 mechanism by analyzing the energetics of the respective intermediates and transition states. schrodinger.com

Crystallographic Studies of 3 Chlorocyclobutanamine;hydrochloride if Applicable

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This method can determine unit cell dimensions, bond lengths, bond angles, and the exact arrangement of atoms within a crystal lattice, leading to the definitive determination of a compound's solid-state structure. carleton.edumdpi.com The process involves directing monochromatic X-rays at a single, high-quality crystal and analyzing the resulting diffraction pattern. carleton.edu

A thorough search of academic journals and structural databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure or related single-crystal X-ray diffraction data for 3-chlorocyclobutanamine (B13529220);hydrochloride. Therefore, detailed structural parameters such as those typically presented in a crystallographic data table are not available.

Table 1: Representative Single-Crystal X-ray Diffraction Data (Hypothetical) No public data is available for 3-Chlorocyclobutanamine;hydrochloride. The table below is for illustrative purposes only and does not represent actual data for the compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₉Cl₂N |

| Formula Weight | 142.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

Powder X-ray Diffraction for Polymorphism and Crystal Habit Analysis

Powder X-ray diffraction (PXRD) is a primary technique for characterizing polycrystalline materials. units.it It is widely used in pharmaceutical sciences to identify different crystalline forms (polymorphs) of a substance, assess purity, and monitor stability. nih.gov Polymorphs of the same compound can exhibit different physical properties, making their characterization crucial. researchgate.net The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

No published powder X-ray diffraction patterns or studies on the potential polymorphism of this compound were found in the scientific literature. Consequently, there is no data available to confirm its crystalline form or to analyze its crystal habit.

Analytical Method Development and Validation for 3 Chlorocyclobutanamine;hydrochloride

Chromatographic Methods Development

Chromatographic techniques are central to the analytical workflow for 3-Chlorocyclobutanamine (B13529220);hydrochloride, providing the necessary resolution and sensitivity for purity assessment and impurity quantification.

A precise and accurate High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of 3-Chlorocyclobutanamine;hydrochloride and quantifying any impurities. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main component from its potential process-related impurities and degradation products.

For a small amine hydrochloride like 3-Chlorocyclobutanamine, a reversed-phase HPLC method is often the preferred approach. The optimization process would typically involve the evaluation of several stationary phases, mobile phase compositions, and detector wavelengths.

Method Optimization:

Initial method development would focus on screening various C18 and C8 columns from different manufacturers to assess selectivity. The mobile phase composition is a critical factor, with a mixture of an aqueous buffer and an organic modifier being standard for reversed-phase chromatography. For amine compounds, peak tailing can be a significant issue due to the interaction of the protonated amine with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, a mobile phase with a slightly acidic pH is often employed, or alternatively, a high-purity, end-capped column is used.

A typical starting point for mobile phase optimization could be a gradient elution with a buffer such as phosphate (B84403) or acetate (B1210297) and an organic solvent like acetonitrile (B52724) or methanol. The gradient profile, flow rate, and column temperature are then systematically adjusted to achieve optimal resolution and analysis time. Detection is commonly performed using a UV detector, with the wavelength selected based on the UV spectrum of this compound to maximize sensitivity.

Quantitative Analysis:

Once the method is optimized for separation, it must be validated for quantitative analysis. This involves establishing the linearity of the detector response to the concentration of this compound. A calibration curve is generated by injecting a series of standards of known concentrations. The method's accuracy is determined by spiking a placebo with a known amount of the active compound and measuring the recovery. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, where the relative standard deviation (RSD) of multiple injections is calculated.

Table 1: Illustrative HPLC Method Parameters for Purity and Quantitative Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile impurities that may be present in the this compound drug substance. These impurities can originate from starting materials, solvents used in the synthesis, or by-products of the manufacturing process.

The analysis of volatile amines by GC can be challenging due to their polarity and potential for interaction with the stationary phase, leading to poor peak shape and reproducibility. Therefore, specialized columns designed for amine analysis are often employed. These columns typically have a stationary phase that is chemically bonded and base-deactivated to minimize active sites that can cause peak tailing.

Headspace GC (HS-GC) is a common technique for the analysis of residual solvents and other volatile impurities. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. This technique avoids the introduction of non-volatile matrix components onto the column, thereby extending column life and improving method robustness.

Table 2: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min) to 240 °C at 10 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Headspace |

Since 3-Chlorocyclobutanamine contains a chiral center, it can exist as a pair of enantiomers. In pharmaceutical applications, it is often the case that one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause undesirable side effects. Therefore, it is crucial to have an analytical method capable of separating and quantifying the individual enantiomers to determine the enantiomeric purity of the drug substance.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The selection of the appropriate CSP is critical and is often determined through a screening process involving various types of chiral columns (e.g., polysaccharide-based, protein-based, or Pirkle-type).

For primary amines like 3-Chlorocyclobutanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 5 µL |

Electrophoretic Techniques for Separation and Characterization

Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC for the analysis of small, charged molecules like this compound. CE separates ions based on their electrophoretic mobility in an electric field. This technique is known for its high efficiency, rapid analysis times, and low consumption of sample and reagents. nih.gov

For the analysis of a small amine, Capillary Zone Electrophoresis (CZE) is the most common mode. In CZE, the separation occurs in a buffer-filled capillary. The separation of cations like the protonated form of 3-Chlorocyclobutanamine is influenced by both its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary.

Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and concentration, as well as the applied voltage and capillary temperature. The choice of buffer can significantly impact the separation selectivity. For instance, the addition of organic modifiers or cyclodextrins to the BGE can be used to resolve closely related impurities or even enantiomers.

Method Validation Strategies (e.g., ICH Guidelines)

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q2(R1)) that outline the validation characteristics that should be considered.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. loesungsfabrik.de Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components. loesungsfabrik.de

For the HPLC purity method, specificity is demonstrated by showing that there is no interference from the blank (diluent) and placebo at the retention time of the main peak and any known impurities. This is typically achieved by injecting the blank and a placebo solution and observing the chromatograms. Furthermore, forced degradation studies are performed to generate potential degradation products. The sample is subjected to stress conditions such as acid, base, oxidation, heat, and light. The developed HPLC method must be able to separate the main peak from all significant degradation products, thus demonstrating its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

Accuracy and Precision Determination

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gmpua.com

Accuracy is typically determined by analyzing a sample with a known concentration (a reference standard) and comparing the measured value to the true value. For this compound, this would involve spiking a placebo or blank matrix with a known amount of the compound at different concentration levels. gmpua.com The recovery, expressed as a percentage of the true value, is then calculated. Regulatory guidelines often require accuracy to be within a certain percentage, for example, a bias of ≤ 1% for drug substances. demarcheiso17025.com

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time. ich.org This is typically assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. ich.org

Intermediate precision expresses the variation within a single laboratory, considering different days, different analysts, and different equipment. demarcheiso17025.com

Reproducibility assesses the precision between different laboratories.

The acceptance criteria for precision are often expressed as the Relative Standard Deviation (RSD). For drug substances, a typical RSD of ≤ 1% is often required. demarcheiso17025.com

Table 1: Illustrative Data for Accuracy and Precision of an HPLC Method for this compound

| Parameter | Concentration Level | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation | RSD (%) | Recovery (%) |

|---|---|---|---|---|---|---|---|---|

| Repeatability | 80% | 99.8 | 100.1 | 99.5 | 99.8 | 0.3 | 0.30 | N/A |

| 100% | 100.2 | 100.5 | 100.1 | 100.3 | 0.2 | 0.20 | N/A | |

| 120% | 100.4 | 100.7 | 100.2 | 100.4 | 0.25 | 0.25 | N/A | |

| Intermediate Precision | 100% (Analyst 1, Day 1) | 100.3 | 100.6 | 100.2 | 100.4 | 0.2 | 0.20 | N/A |

| 100% (Analyst 2, Day 2) | 100.1 | 100.4 | 99.9 | 100.1 | 0.25 | 0.25 | N/A | |

| Accuracy | 80% | 99.5 | 100.2 | 99.8 | 99.8 | N/A | N/A | 99.8 |

| 100% | 100.1 | 100.5 | 100.3 | 100.3 | N/A | N/A | 100.3 | |

| 120% | 100.6 | 100.2 | 100.8 | 100.5 | N/A | N/A | 100.5 |

This table presents hypothetical data for illustrative purposes.

Linearity and Working Range Assessment

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org This is a critical parameter to establish the concentration range over which the method is accurate and precise. For the analysis of this compound, linearity would be determined by preparing a series of solutions of known concentrations and analyzing them with the proposed method. A minimum of five concentrations is generally recommended to establish linearity. ich.org

The working range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org The specified range is typically derived from the linearity studies. ich.org For an assay method, the range is often 80% to 120% of the test concentration.

The data from the linearity study is typically evaluated by plotting the analytical signal versus the analyte concentration and performing a linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line are key indicators of linearity. A correlation coefficient close to 1.0 is desirable.

Table 2: Example Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 50 | 12500 |

| 75 | 18750 |

| 100 | 25000 |

| 125 | 31250 |

| 150 | 37500 |

| Regression Analysis | |

| Correlation Coefficient (r) | 0.9999 |

| Slope | 250 |

| Y-intercept | 10 |

This table presents hypothetical data for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Several methods can be used to determine the LOD and LOQ, including:

Visual Evaluation: This method is based on the minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram. npra.gov.my

Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise. npra.gov.my Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD and 10:1 for the LOQ. npra.gov.my

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. npra.gov.my

For impurity testing of this compound, determining the LOD and LOQ is crucial to ensure that even trace amounts of impurities can be accurately detected and quantified.

Table 3: Hypothetical LOD and LOQ Values for an Impurity in this compound

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.05 |

| Standard Deviation of Response & Slope | 0.06 | |

| LOQ | Signal-to-Noise (10:1) | 0.15 |

| Standard Deviation of Response & Slope | 0.18 |

This table presents hypothetical data for illustrative purposes.

Robustness and Method Transferability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmoutsourcing.com This provides an indication of its reliability during normal usage. pharmoutsourcing.com For a High-Performance Liquid Chromatography (HPLC) method for this compound, robustness would be evaluated by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition

Different columns (e.g., from different lots)

Column temperature

Flow rate

The goal is to identify which parameters are critical to the method's performance and need to be carefully controlled.

Method Transferability is the process of demonstrating that a validated analytical method can be successfully performed by another laboratory. This is crucial when manufacturing and quality control activities are outsourced. pharmoutsourcing.com A robust method is more likely to be successfully transferred. The transfer process involves a formal protocol with pre-defined acceptance criteria, and the receiving laboratory must demonstrate its ability to perform the method with comparable accuracy and precision.

Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

For a comprehensive analysis of this compound, especially for the identification of unknown impurities or degradation products, coupled analytical techniques are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. nih.gov While this compound itself may require derivatization to improve its volatility for GC analysis, this technique is highly effective for separating and identifying volatile impurities. The mass spectrometer provides structural information, allowing for the confident identification of unknown compounds by comparing their mass spectra to libraries. uoguelph.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This technique is particularly useful for analyzing the parent compound, this compound, and any non-volatile impurities or degradation products. LC-MS/MS (tandem mass spectrometry) can provide even greater specificity and sensitivity for quantitative analysis. pcdn.co

The choice between GC-MS and LC-MS depends on the specific properties of the analytes of interest. Often, a combination of both techniques provides the most comprehensive analytical profile of a substance like this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic pathways is a cornerstone of modern chemistry. benthamscience.comrsc.orgbenthamdirect.comacs.orggctlc.org For 3-Chlorocyclobutanamine (B13529220) hydrochloride, future research could prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional, often hazardous, methodologies.

One promising avenue is the application of biocatalysis , utilizing enzymes such as halogenases and transaminases. zhaw.ch Halogenases could offer a highly selective method for the chlorination of a cyclobutane (B1203170) precursor, potentially reducing the need for harsh chlorinating agents. Transaminases could then be employed for the stereoselective introduction of the amine group. This enzymatic approach would not only enhance the sustainability of the synthesis but also provide access to specific stereoisomers, which is often crucial for biological activity.

Another area of focus should be the development of flow chemistry processes. Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for process automation. A continuous flow synthesis of 3-Chlorocyclobutanamine hydrochloride could involve the in-line generation of reactive intermediates and immediate consumption, thereby minimizing the risks associated with unstable or hazardous compounds.

Furthermore, the principles of green chemistry should be integral to the design of new synthetic routes. benthamscience.comrsc.orgbenthamdirect.comacs.orggctlc.org This includes the use of renewable starting materials, the selection of greener solvents, and the minimization of waste generation. A comprehensive evaluation of any new synthetic pathway using green metrics toolkits would be essential to quantify its environmental impact. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, stereocontrol, milder reaction conditions | Enzyme discovery and engineering, optimization of enzymatic reaction conditions |

| Flow Chemistry | Enhanced safety, improved process control, scalability | Reactor design, optimization of flow parameters, integration of in-line analytics |

| Green Chemistry | Reduced environmental impact, use of renewable resources | Selection of green solvents and reagents, atom economy, waste minimization |

In-depth Mechanistic Insights via Advanced In Situ Spectroscopy

A thorough understanding of reaction mechanisms is paramount for process optimization and the development of more efficient synthetic strategies. Advanced in situ spectroscopic techniques can provide real-time data on the formation of intermediates and byproducts, offering a window into the intricate details of a chemical transformation. acs.orgiastate.eduwiley.combenthamdirect.comselectscience.netnih.govyoutube.commt.comnih.govphotometrics.net

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction within the NMR tube. acs.orgiastate.eduwiley.combenthamdirect.com By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products and intermediates. This technique could be applied to study the kinetics and mechanism of the amination or chlorination steps in the synthesis of 3-Chlorocyclobutanamine hydrochloride, providing valuable data for reaction optimization.

In situ Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for real-time reaction monitoring. nih.govyoutube.commt.comnih.govphotometrics.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture, the concentration of key species can be tracked by observing changes in their characteristic infrared absorption bands. This would be particularly useful for monitoring the formation and consumption of transient intermediates that may not be detectable by offline methods.

The data obtained from these in situ techniques can be used to construct detailed kinetic models of the reaction, leading to a more profound understanding of the underlying mechanism and facilitating the rational design of improved synthetic protocols.

| Spectroscopic Technique | Information Gained | Application to 3-Chlorocyclobutanamine hydrochloride Synthesis |

| In situ NMR | Real-time concentration of reactants, products, and intermediates; kinetic data | Mechanistic study of amination and chlorination steps |

| In situ FTIR | Real-time monitoring of functional group transformations; detection of transient species | Monitoring the formation of key intermediates and byproducts |

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from reaction prediction to de novo molecular design. arocjournal.comnih.govnih.govarxiv.orgarxiv.orgnih.govfrontiersin.orgresearchgate.nettue.nlnih.gov For 3-Chlorocyclobutanamine hydrochloride and its analogues, these computational tools offer exciting possibilities.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. arocjournal.comnih.govnih.govarxiv.orgarxiv.org This could be used to explore a vast chemical space of potential starting materials and reagents for the synthesis of 3-Chlorocyclobutanamine hydrochloride, identifying promising new routes that might be overlooked in a traditional, hypothesis-driven approach.

Furthermore, computational chemistry methods, such as density functional theory (DFT), can be used in conjunction with ML to refine our understanding of reaction mechanisms and predict the properties of new molecules with greater accuracy.

| Computational Approach | Application | Potential Impact |

| Machine Learning for Reaction Prediction | Identification of novel synthetic routes | Accelerated discovery of more efficient and sustainable syntheses |

| AI-driven De Novo Design | Generation of novel analogues with desired properties | Rational design of new chemical entities with improved performance |

| Quantum Chemistry (e.g., DFT) | Mechanistic elucidation and property prediction | Deeper understanding of reaction pathways and molecular behavior |

Development of High-Throughput Analytical Methodologies for Analogues

As research into 3-Chlorocyclobutanamine hydrochloride and its derivatives expands, the need for rapid and efficient analytical methods will become increasingly important. High-throughput screening (HTS) and the development of rapid analytical techniques are essential for the timely evaluation of large libraries of compounds. nih.govmedcraveonline.comnih.govacs.orgnews-medical.net

High-throughput screening allows for the rapid assessment of the biological activity of thousands of compounds. nih.govmedcraveonline.comnih.govacs.orgnews-medical.net The development of robust and miniaturized assays will be crucial for screening libraries of 3-Chlorocyclobutanamine hydrochloride analogues to identify lead compounds for further development.

In terms of analytical characterization, the development of rapid chromatographic methods , such as ultra-high-performance liquid chromatography (UHPLC), can significantly reduce analysis times without compromising separation efficiency. iltusa.com Coupling these separation techniques with mass spectrometry (MS) provides a powerful tool for the rapid identification and quantification of compounds in complex mixtures.

The implementation of these high-throughput methodologies will be critical for accelerating the discovery and development of new compounds based on the 3-Chlorocyclobutanamine hydrochloride scaffold.

| Analytical Methodology | Purpose | Advantage |

| High-Throughput Screening (HTS) | Rapidly assess biological activity of large compound libraries | Accelerates the identification of lead compounds |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Fast and efficient separation of compounds | Reduced analysis time and solvent consumption |

| Mass Spectrometry (MS) | Identification and quantification of compounds | High sensitivity and specificity |

Investigation of Supramolecular Chemistry Involving 3-Chlorocyclobutanamine;hydrochloride

The study of non-covalent interactions, or supramolecular chemistry, offers opportunities to modulate the physicochemical properties of a compound without altering its covalent structure. For 3-Chlorocyclobutanamine hydrochloride, the investigation of its supramolecular chemistry could lead to the development of new solid forms with improved properties.

Cocrystal engineering is a powerful strategy for modifying properties such as solubility, stability, and bioavailability. acs.orggoogle.comnih.govresearchgate.netmdpi.com By co-crystallizing 3-Chlorocyclobutanamine hydrochloride with pharmaceutically acceptable coformers, it may be possible to create new crystalline solids with enhanced dissolution rates or improved physical stability. The chloride ion in the hydrochloride salt can act as a strong hydrogen bond acceptor, making it an excellent candidate for forming robust supramolecular synthons with hydrogen bond donors. acs.orggoogle.com

The self-assembly of cyclobutane derivatives into well-defined supramolecular architectures is another area of interest. nih.govresearchgate.netrsc.org The rigid and puckered nature of the cyclobutane ring can direct the formation of unique and predictable supramolecular structures. nih.gov Understanding the principles that govern the self-assembly of 3-Chlorocyclobutanamine hydrochloride could open up possibilities for the design of new materials with tailored properties.

| Supramolecular Approach | Objective | Potential Outcome |

| Cocrystal Engineering | Modify physicochemical properties | Improved solubility, stability, and bioavailability |

| Supramolecular Self-Assembly | Create ordered structures | Development of new materials with tailored functionalities |

Q & A

Q. What are the primary synthetic routes for 3-Chlorocyclobutanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by chlorination and amine functionalization. Key steps include:

- Cyclobutane precursor preparation : Starting materials like cyclobutanone derivatives are modified via nucleophilic substitution or reductive amination. For example, hydroxylamine hydrochloride can be used to introduce the amine group under reflux conditions in ethanol .

- Hydrochloride salt formation : Reacting the free base with HCl in anhydrous solvents (e.g., diethyl ether) under controlled pH ensures high-purity crystallization . Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination.

- Catalyst use : Palladium or nickel catalysts improve regioselectivity in cyclobutane ring formation . Yield improvements (>80%) are achieved by iterative recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 3-Chlorocyclobutanamine hydrochloride?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR identify cyclobutane ring protons (δ 2.5–3.5 ppm) and amine/chlorine substituents. H-N HMBC confirms amine proton coupling .

- FTIR : Peaks at 3300–3500 cm (N-H stretch) and 600–800 cm (C-Cl stretch) validate functional groups .

- Mass spectrometry (HRMS) : Molecular ion clusters at m/z [M+H] confirm the molecular formula (e.g., CHClN requires m/z 158.0034) .

- X-ray crystallography : Resolves cyclobutane ring geometry and hydrochloride salt packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-Chlorocyclobutanamine hydrochloride across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For enzyme inhibition studies, use kinetic assays (e.g., Michaelis-Menten) to compare IC values under identical pH and temperature .

- Purity thresholds : Impurities >2% (e.g., residual solvents) can skew results. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Solubility factors : Use co-solvents like DMSO (<0.1% v/v) or β-cyclodextrin complexes to ensure consistent bioavailability in in vitro models .

Q. What experimental designs are suitable for probing the pharmacological mechanisms of 3-Chlorocyclobutanamine hydrochloride?

Methodological Answer: A tiered approach is recommended:

- Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen for protein binding partners. For example, coupling the compound to agarose beads for pull-down assays .

- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics (LC-MS/MS) in treated vs. untreated cells identifies affected pathways (e.g., MAPK or GPCR signaling) .

- In vivo validation : Employ rodent models (e.g., carrageenan-induced inflammation in rats) with dose-response studies (1–10 mg/kg) and pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can solubility challenges of 3-Chlorocyclobutanamine hydrochloride in aqueous buffers be mitigated for biological assays?

Methodological Answer: Strategies include:

- Salt formation : Co-formulate with counterions (e.g., citrate or tartrate) to enhance aqueous solubility .

- Co-solvent systems : Use 5–10% PEG-400 or ethanol in PBS, maintaining osmolarity <300 mOsm/kg to avoid cell toxicity .

- Nanoformulation : Encapsulate in liposomes (70–100 nm size) or PLGA nanoparticles for sustained release in in vivo studies .

Key Considerations for Advanced Studies